molecular formula C11H9BrN2O2 B6202935 ethyl 6-bromoquinazoline-2-carboxylate CAS No. 2090793-10-3

ethyl 6-bromoquinazoline-2-carboxylate

Número de catálogo: B6202935
Número CAS: 2090793-10-3
Peso molecular: 281.1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-bromoquinazoline-2-carboxylate is an organic compound that has generated significant interest in the field of drug development and medicinal chemistry. It has a molecular formula of C11H9BrN2O2 and a molecular weight of 281.11 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of bromination reactions . For instance, the Gould-Jacobs reaction was employed for the synthesis of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a carboxylate ester group .

Safety and Hazards

While specific safety data for ethyl 6-bromoquinazoline-2-carboxylate is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Direcciones Futuras

Quinazoline derivatives, including ethyl 6-bromoquinazoline-2-carboxylate, continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research directions may include the design and development of more potent and selective quinazoline-based drugs, investigation of their mechanisms of action, and exploration of their potential therapeutic applications .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 6-bromoquinazoline-2-carboxylate can be achieved through a multi-step process involving the bromination of quinazoline followed by esterification of the resulting carboxylic acid with ethyl alcohol.", "Starting Materials": [ "Quinazoline", "Bromine", "Sodium hydroxide", "Ethyl alcohol", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of Quinazoline", "Quinazoline is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The resulting product is filtered and washed with water to remove any impurities.", "Step 2: Acidification of Brominated Quinazoline", "The brominated quinazoline is dissolved in a mixture of water and sulfuric acid and stirred for several hours. The resulting product is then filtered and washed with water to remove any impurities.", "Step 3: Esterification of Carboxylic Acid with Ethyl Alcohol", "The carboxylic acid obtained from step 2 is dissolved in a mixture of ethyl alcohol and sulfuric acid and heated to reflux for several hours. The resulting product is then cooled and neutralized with sodium bicarbonate. The product is extracted with ethyl acetate and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to obtain ethyl 6-bromoquinazoline-2-carboxylate as a white solid." ] }

2090793-10-3

Fórmula molecular

C11H9BrN2O2

Peso molecular

281.1

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.